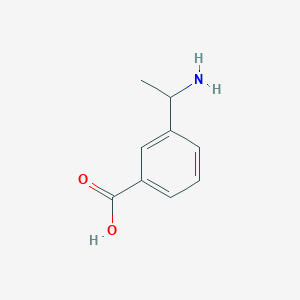

3-(1-Aminoethyl)benzoic acid

描述

Contextualization within Aromatic Amino Acid Derivatives

Aromatic amino acids are fundamental components of biochemistry, characterized by the presence of an aromatic ring. wikipedia.orgcpcscientific.com While proteinogenic amino acids like phenylalanine and tyrosine are encoded by the genome, a vast number of non-proteinogenic amino acids (NPAAs) exist, which are not naturally incorporated into proteins. wikipedia.orgnih.gov 3-(1-Aminoethyl)benzoic acid falls into this latter category of synthetic or unnatural aromatic amino acid derivatives. cpcscientific.com

NPAAs are of significant interest in medicinal chemistry and materials science because their unique structures can impart novel properties. nih.govresearchgate.netresearchgate.net The incorporation of such building blocks can lead to the development of peptides with enhanced stability or new pharmacological activities. cpcscientific.com Research into synthetic aromatic amino acids like this compound contributes to an expanding toolbox of molecular components available for creating complex, functional molecules. cpcscientific.comresearchgate.net

Significance of the 1-Aminoethyl Moiety for Chirality and Reactivity

The defining feature of this compound is the 1-aminoethyl group [-CH(NH2)CH3] attached to the benzene (B151609) ring. The carbon atom bonded to the amino group, the methyl group, the benzene ring, and a hydrogen atom constitutes a stereocenter, meaning the molecule is chiral and exists as two non-superimposable mirror images, or enantiomers: (R)-3-(1-aminoethyl)benzoic acid and (S)-3-(1-aminoethyl)benzoic acid. cymitquimica.com

This chirality is crucial, as different enantiomers can exhibit distinct biological activities and interactions with other chiral molecules, such as enzymes or receptors. Consequently, a significant area of research is dedicated to asymmetric synthesis, which aims to produce a single, desired enantiomer with high purity. sioc-journal.cn The ability to obtain enantiomerically pure forms of this compound makes it a valuable chiral building block in drug development and other applications where stereochemistry is critical. cymitquimica.comlookchem.com

The reactivity of the molecule is governed by its three main components:

The Amino Group (-NH2): This primary amine is basic and nucleophilic. It readily undergoes reactions such as acylation to form amides and can be functionalized to create a wide array of derivatives. chemshuttle.com

The Carboxylic Acid Group (-COOH): This acidic group can be converted into esters, amides, or acid chlorides, providing another handle for synthetic modification. nih.gov

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, though the positions of substitution are directed by the existing aminoethyl and carboxylic acid groups.

Role as a Precursor and Building Block in Complex Molecular Syntheses

A primary application of this compound in academic research is its function as a versatile intermediate and building block for the synthesis of more complex molecules. lookchem.com Its bifunctional nature, possessing both an amine and a carboxylic acid, combined with its defined stereochemistry, makes it a highly valuable component in multi-step synthetic pathways. cymitquimica.comlookchem.com

In medicinal chemistry, enantiomerically pure forms of the compound, such as (S)-3-(1-aminoethyl)benzoic acid hydrochloride, are used as key intermediates in the synthesis of pharmaceutical agents. lookchem.comchemshuttle.com For example, it has been utilized in research related to serotonergic compounds, which include some antidepressants. chemshuttle.com Furthermore, its structure is amenable to creating derivatives for agrochemical applications, such as compounds with insecticidal activity. chemshuttle.com The ability to use this building block allows for the systematic creation of new chemical entities with potential therapeutic value. lookchem.com

Overview of Research Trajectories for Benzoic Acid Analogs

The study of this compound is part of a broader research landscape focused on benzoic acid derivatives. These analogs, which feature various substituents on the benzene ring, are explored for a wide range of applications. preprints.orgtandfonline.comuef.finih.gov

Research trajectories for benzoic acid analogs often focus on several key areas:

Medicinal Chemistry: Many benzoic acid derivatives are investigated as potential therapeutic agents. nih.govpreprints.org By modifying the substituents, researchers can fine-tune the molecule's interaction with biological targets like enzymes and receptors. uef.finih.govacs.org For instance, different analogs have been studied for their potential as anticancer agents, VLA-4 antagonists, and inhibitors of enzymes like dihydrofolate reductase. preprints.orguef.finih.gov

Materials Science: The rigid structure of the benzoic acid framework makes it a suitable component for creating advanced materials. For example, some analogs are used to construct metal-organic frameworks (MOFs), which are materials with potential applications in gas storage and separation. chemshuttle.com

Bioconjugation: The functional groups on benzoic acid derivatives allow them to be attached to other biomolecules, a process known as bioconjugation. This has been explored for creating targeted therapeutic agents that can deliver a payload to specific cells or tissues. chemshuttle.com

The investigation of this compound, with its specific combination of a chiral center and reactive functional groups, contributes valuable knowledge to these overarching research goals.

Chemical Data

Below are the physicochemical properties for the hydrochloride salts of this compound.

| Property | (R)-enantiomer Hydrochloride | (S)-enantiomer Hydrochloride |

|---|---|---|

| IUPAC Name | 3-[(1R)-1-aminoethyl]benzoic acid hydrochloride | 3-[(1S)-1-aminoethyl]benzoic acid hydrochloride |

| CAS Number | 1391437-37-8 | 1391458-02-8 chemshuttle.com |

| Molecular Formula | C₉H₁₂ClNO₂ | C₉H₁₂ClNO₂ chemshuttle.com |

| Molecular Weight | 201.65 g/mol | 201.653 g/mol chemshuttle.com |

| Appearance | Solid | White to off-white crystalline solid chemshuttle.com |

| Melting Point | Not specified | 198-202°C chemshuttle.com |

| Solubility | Not specified | Good solubility in water and methanol (B129727) chemshuttle.com |

Structure

3D Structure

属性

IUPAC Name |

3-(1-aminoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRCJWRFTUMEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624846 | |

| Record name | 3-(1-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788133-22-2 | |

| Record name | 3-(1-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1 Aminoethyl Benzoic Acid and Its Derivatives

Stereoselective and Enantioselective Synthesis Strategies

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like 3-(1-aminoethyl)benzoic acid. The spatial arrangement of the aminoethyl group dramatically influences the compound's interaction with biological targets. researchgate.net Consequently, significant research has focused on methods to produce single enantiomers.

Chiral Resolution Techniques, Including Enzymatic Methods

Chiral resolution remains a fundamental technique for separating racemic mixtures of this compound and its precursors. This approach involves the separation of a racemate into its individual enantiomers. tcichemicals.com

The choice of enzyme and reaction conditions, such as pH and solvent, is critical for achieving high enantioselectivity. For example, the protease from Streptomyces griseus has shown excellent results in buffer-free media for the hydrolysis of certain oxalamates. google.com

Asymmetric Synthesis Approaches for Enantiopure this compound

Asymmetric synthesis, the process of creating a chiral molecule from an achiral or prochiral precursor, offers a more direct route to enantiopure this compound. tcichemicals.com These methods often involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction. nih.govresearchgate.net

One common strategy is the conjugate addition of a chiral nitrogen nucleophile to an α,β-unsaturated ester. nih.gov For example, homochiral lithium amides can add to an unsaturated ester in a stereoselective manner, establishing the chiral center of the resulting β-amino acid. nih.gov Another approach involves the asymmetric reduction of a ketone precursor. Amine transaminases can be used to convert a prochiral ketone into a chiral amine with high enantiomeric excess. diva-portal.org

The use of chiral auxiliaries, such as those derived from aminoindanol, can facilitate the asymmetric synthesis of related sulfinamides, which are valuable in further synthetic transformations. nih.gov The Diels-Alder reaction, employing chiral acrylates, has also been utilized to construct enantiopure bicyclic β-amino acid derivatives, showcasing the versatility of asymmetric cycloadditions. researchgate.net

Reagent-Controlled Stereoselective Processes in Related Chemical Systems

The principles of reagent-controlled stereoselection are broadly applicable to the synthesis of various β-amino acids and related structures. nih.govcapes.gov.br In these reactions, the stereochemical outcome is dictated by the chiral reagent rather than a chiral center already present in the substrate.

A notable example is the asymmetric crotylboration of aldimines, which furnishes β-methyl homoallylic amines with very high diastereoselectivity and enantioselectivity. capes.gov.br This method utilizes "allyl"-boron "ate" complexes, which require the presence of an alcohol like methanol (B129727) to proceed. capes.gov.br The resulting homoallylic amines can then be converted into β-amino acids.

Another powerful technique is the palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds. acs.org This allows for the stereoselective introduction of alkyl groups, providing a pathway to various β-alkylated α-amino acids. acs.org The stereoselectivity in many of these processes can be explained by the formation of chelated transition states, where a metal ion coordinates to both the substrate and the reagent, directing the approach of the nucleophile. nih.gov

Multi-Step Synthetic Routes to Substituted Aminoethyl Benzoic Acid Esters

The synthesis of substituted aminoethyl benzoic acid esters often requires multi-step sequences to introduce the desired functional groups in the correct positions and with the appropriate stereochemistry. athabascau.calibretexts.org The order of reactions is critical to avoid undesired side reactions or difficult separations. athabascau.ca

Hydrolysis of Trifluoromethyl Derivatives

The hydrolysis of a trifluoromethyl group to a carboxylic acid is a key transformation in the synthesis of certain benzoic acid derivatives. rsc.orgsemanticscholar.org This reaction is typically carried out under strongly acidic conditions, for example, using a mixture of fuming sulfuric acid and boric acid. rsc.orgsemanticscholar.org The reaction conditions can be tuned to control the degree of carboxylation when multiple trifluoromethyl groups are present. semanticscholar.org The mechanism involves the protonation of the trifluoromethyl group, making it susceptible to nucleophilic attack by water. In some cases, the hydrolysis of trifluoromethylarenes can be achieved using a combination of lithium tert-butoxide and cesium fluoride. thieme-connect.com

Table 1: Conditions for Hydrolysis of Trifluoromethyl Groups

| Reagents | Substrate Scope | Reference |

|---|---|---|

| Fuming H₂SO₄, Boric Acid | Triarylphosphines | rsc.orgsemanticscholar.org |

| LiO-t-Bu, CsF | Trifluoromethyl arenes | thieme-connect.com |

Esterification and Amidation Reactions for Derivatization

Esterification and amidation are fundamental reactions for derivatizing the carboxylic acid and amino groups of this compound, respectively. These reactions are crucial for creating a wide range of esters and amides with diverse properties and applications. chemshuttle.comresearchgate.net

Esterification of the benzoic acid moiety is often achieved through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as sulfuric acid. athabascau.catruman.edu To drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. athabascau.ca An alternative method for esterifying benzoic acids with tertiary amino alcohols involves refluxing in an inert solvent with formic acid as a catalyst. google.com

Amidation of the amino group can be accomplished by reacting it with a carboxylic acid or its activated derivative. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional methods that generate significant waste. researchgate.net Other methods involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. scribd.com

Table 2: Common Reagents for Esterification and Amidation

| Reaction | Reagents | Key Features | References |

|---|---|---|---|

| Esterification | Alcohol, H₂SO₄ (catalyst) | Fischer esterification, equilibrium reaction | athabascau.catruman.edu |

| Tertiary amino alcohol, Formic acid (catalyst) | Suitable for amino alcohols | google.com | |

| Amidation | Carboxylic acid, Amine, Boric acid (catalyst) | Green, direct amidation | researchgate.net |

Optimized Reaction Conditions and Process Monitoring in Synthesis

The efficient synthesis of this compound relies heavily on the careful optimization of reaction conditions and the implementation of robust process monitoring techniques. These elements are crucial for maximizing yield, ensuring high purity, and enabling scalable production.

The choice of catalyst is a critical factor that dictates the efficiency and selectivity of the synthetic route. Both metallic and biological catalysts are employed in the synthesis of this compound and its precursors.

Catalyst Selection:

Metal-Based Catalysts: Transition metals are frequently used for key transformations. For instance, in the hydrogenation of nitrile or other precursor groups to form the aminoethyl function, catalysts such as Ruthenium on carbon (Ru/C) are effective. d-nb.info Palladium (Pd) catalysts are also utilized, particularly in cross-coupling reactions to construct the carbon skeleton. The reduction of a cyano group can also be achieved using hydrogen gas in the presence of a palladium catalyst.

Enzymatic Catalysts (Biocatalysts): Enzymes, particularly lipases, offer a high degree of stereoselectivity, which is essential for producing specific enantiomers of the target compound. For example, lipases like Novozyme® 435 can selectively acylate one enantiomer of a racemic amino ester precursor, allowing for the separation of the (R) and (S) forms. google.com This enzymatic approach is typically conducted under mild conditions, such as room temperature. google.com

Reaction Parameter Control: Control over reaction parameters is essential for driving the reaction towards the desired product and minimizing side reactions.

pH Control: The pH of the reaction medium is critical, especially in amination steps. For instance, reacting a precursor like 3-(bromoethyl)benzonitrile with ammonia (B1221849) is typically performed under controlled pH conditions (e.g., 7–9) to prevent unwanted side reactions.

Temperature: Temperature management is vital for reaction kinetics and selectivity. Amination reactions may be conducted at moderately elevated temperatures (e.g., 40–60°C), while enzymatic resolutions are often performed at room temperature for 5 to 24 hours to maintain enzyme activity. google.com

Reagents and Solvents: The choice of reagents and solvents significantly impacts the reaction outcome. Various bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to facilitate esterification or amidation steps. researchgate.net The polarity of the solvent, for example, ethanol (B145695) versus tetrahydrofuran (B95107) (THF), can influence reaction rates and product yields. In some syntheses, an inert atmosphere is maintained to prevent the oxidation of sensitive functional groups.

Table 1: Catalyst and Reaction Parameter Examples in the Synthesis of this compound and Precursors

| Parameter | Detail | Application Example | Source(s) |

|---|---|---|---|

| Catalyst Type | Metal-Based (Heterogeneous) | 5% Ruthenium on carbon (Ru/C) for catalytic hydrogenation. | d-nb.info |

| Metal-Based | Palladium (Pd) catalysts for cross-coupling or reduction reactions. | ||

| Biocatalyst (Enzyme) | Lipase (e.g., Novozyme® 435) for enantioselective acylation. | google.com | |

| Temperature | 40–60°C | Amination of a halo-ethyl benzonitrile (B105546) precursor. | |

| Room Temperature | Lipase-catalyzed kinetic resolution. | google.com | |

| pH | 7–9 | Controlled amination to avoid side reactions. | |

| Base | Organic/Inorganic | DBU, NaOH, KOH used to promote condensation reactions. | researchgate.net |

| Solvent | Polar Protic/Aprotic | Ethanol, Methanol, or Tetrahydrofuran (THF) depending on the reaction step. | d-nb.info |

Real-time or periodic analysis of the reaction mixture is indispensable for monitoring the conversion of reactants, the formation of products, and the emergence of any impurities. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods: Chromatography is the primary tool for separating components of the reaction mixture to assess its composition over time.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative, and cost-effective method used for routine reaction monitoring in organic synthesis. sigmaaldrich.com By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate mobile phase (e.g., a mixture of toluene (B28343) and ethanol), one can visualize the disappearance of starting materials and the appearance of the product spot. sigmaaldrich.com The progress of esterification or amidation reactions can be effectively tracked using this method. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): For more precise and quantitative analysis, HPLC is the method of choice. It can accurately determine the percentage conversion of reactants and the purity of the product. The selection of the mobile phase is critical; for instance, the pH of the mobile phase can significantly shift the retention time of acidic compounds like benzoic acid derivatives. researchgate.net Reverse-phase HPLC is commonly used to achieve high purity levels (>95%) in the final compound.

Table 2: Chromatographic Methods for Reaction Monitoring

| Technique | Application | Key Considerations | Source(s) |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Rapid qualitative monitoring of reaction progress. | Selection of appropriate mobile phase and visualization method (e.g., UV light at 254 nm). | sigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion and product purity. | Optimization of mobile phase (including pH), column type (e.g., C18), and detector. | researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-sensitivity detection and identification of reactants, products, and impurities. | Useful for identifying trace-level catalyst residues or byproducts. | |

Spectroscopic Methods: Once the reaction is complete or at key intermediate stages, spectroscopic methods are employed to confirm the chemical structure of the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the target compound and any intermediates. mdpi.com These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for unambiguous confirmation of the molecular structure, including the successful formation of the aminoethyl group and its position on the benzoic acid ring. d-nb.inforsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and provides evidence of its elemental composition through high-resolution mass spectrometry (HRMS). d-nb.infomdpi.com Techniques like Electrospray Ionization (ESI) are often coupled with LC (LC-MS) for comprehensive analysis. nih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. tandfonline.com Characteristic absorption bands can confirm the presence of the carboxylic acid (C=O and O-H stretches) and amine (N-H stretch) groups in the final product.

Table 3: Spectroscopic Methods for Structural Characterization

| Technique | Purpose | Information Obtained | Source(s) |

|---|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Detailed molecular structure, connectivity of atoms, and chemical environment. | d-nb.infomdpi.comrsc.org |

| Mass Spectrometry (MS, HRMS) | Molecular Weight Determination | Precise molecular mass and confirmation of molecular formula. | d-nb.infomdpi.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups such as -COOH, -NH₂, and aromatic rings. | tandfonline.com |

Molecular Design and Synthesis of 3 1 Aminoethyl Benzoic Acid Analogs and Derivatives

Rational Design of Structural Variations on the Benzoic Acid Core

The rational design of analogs of 3-(1-aminoethyl)benzoic acid often begins with modifications to its fundamental components: the benzoic acid ring and the aminoethyl side chain. These alterations are guided by an understanding of how chemical structure influences molecular behavior.

Modulation of Substituent Effects on Aromatic Ring

The properties of the benzoic acid ring can be significantly altered by the addition of various chemical groups, known as substituents. openstax.orglibretexts.orgmsu.edu The type of substituent and its position on the ring can influence the molecule's acidity and its interactions with other molecules. openstax.orglibretexts.org

A study on aminomethylbenzoic acids, which are closely related to this compound, demonstrated that the relative positions of the amino and methyl groups have a strong influence on the molecule's energetic stability and aromatic character. This highlights the importance of carefully considering substituent placement in the design of new analogs.

Table 1: Examples of Substituent Effects on Benzoic Acid Analogs

| Substituent | Position | Electronic Effect | Impact on Acidity |

| Nitro (-NO2) | para | Electron-withdrawing | Increases acidity |

| Methoxy (B1213986) (-OCH3) | para | Electron-donating (resonance) | Decreases acidity |

| Chlorine (-Cl) | para | Electron-withdrawing (inductive) | Increases acidity |

| Methyl (-CH3) | para | Electron-donating (inductive) | Decreases acidity |

This table provides a generalized overview of substituent effects. Actual effects can be influenced by multiple factors.

Exploration of Aminoethyl Group Structural Modifications

The aminoethyl side chain is another key target for structural modification. Changes to this group can impact the molecule's shape, size, and how it interacts with biological systems. tandfonline.com

One common modification is to alter the length of the alkyl chain, for example, by using an aminomethyl or aminopropyl group instead of aminoethyl. Another approach involves adding substituents to the ethyl chain or the amino group itself. For instance, the hydrogen atoms on the amino group can be replaced with alkyl groups to create secondary or tertiary amines. tandfonline.com

The stereochemistry of the aminoethyl group is also a critical factor. The carbon atom to which the amino group is attached is a chiral center, meaning it can exist in two different three-dimensional arrangements (enantiomers), designated as (R) and (S). sigmaaldrich.com These enantiomers can have different biological activities, making stereoselective synthesis an important aspect of designing new derivatives. tandfonline.com

Development of Complex Molecular Architectures Incorporating the this compound Scaffold

Beyond simple modifications, the this compound structure can serve as a building block for larger and more complex molecules. This approach has been used to create peptidomimetics, macrocyclic ligands, and various salts and esters with specialized functions.

Integration into Peptidomimetic Scaffolds and Minimalist Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to be more stable and have better biological properties. researchgate.netgoogle.com this compound and its analogs are valuable building blocks for these molecules because they can introduce specific structural features and functionalities.

Synthesis of Macrocyclic Ligands Containing the 3-(1-Aminoethyl) Motif

Macrocycles are large, ring-shaped molecules that can be designed to bind to specific ions or molecules. The this compound motif can be incorporated into these structures to create ligands with unique binding properties. grafiati.comresearchgate.net

The synthesis of these macrocycles often involves reacting a derivative of this compound with other molecules to form a large ring. For instance, the amino group can be reacted with dicarboxylic acids or other bifunctional molecules to create the macrocyclic framework. researchgate.net The resulting macrocyclic ligands can then be used to form complexes with metal ions, with potential applications in areas such as catalysis and medical imaging. researchgate.netgoogle.com

Formation of Salts and Esters for Specific Research Applications

The carboxylic acid and amino groups of this compound can be readily converted into salts and esters, respectively. These derivatives are often created to modify the molecule's physical properties, such as its solubility, or to make it suitable for specific chemical reactions. chemshuttle.com

For example, forming a hydrochloride salt by reacting the amino group with hydrochloric acid can improve the water solubility of the compound. sigmaaldrich.comchemshuttle.com This is a common strategy used in the development of pharmaceutical agents. chemshuttle.com

The carboxylic acid group can be converted into an ester, such as a methyl or ethyl ester. google.com This modification can be useful for protecting the carboxylic acid group during a chemical synthesis or for creating prodrugs that are converted into the active form of the molecule within the body. The synthesis of esters from benzoic acid derivatives can be achieved through various methods, including reaction with an alcohol in the presence of an acid catalyst. researchgate.net

Synthetic Challenges and Innovative Methodologies for Novel Derivatives

The synthesis of novel derivatives and analogs of this compound presents a unique set of chemical challenges, primarily revolving around the management of multiple reactive functional groups and the control of stereochemistry at its chiral center. The presence of an amino group, a carboxylic acid, and a chiral carbon atom necessitates sophisticated synthetic strategies to achieve desired molecular architectures with high purity and yield.

A primary challenge is the selective modification of the molecule while preventing unwanted side reactions. The amino and carboxylic acid groups must often be protected during reactions targeting the aromatic ring or the ethyl side chain. For instance, the amine is commonly protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent its participation in undesired acylation or alkylation reactions. tandfonline.combeilstein-journals.org

Controlling stereochemistry is another significant hurdle. Since the biological activity of chiral molecules often resides in a single enantiomer, the development of stereoselective synthetic routes is crucial. lookchem.com The synthesis of enantiomerically pure derivatives, such as (S)-3-(1-aminoethyl)benzoic acid, requires methods like asymmetric synthesis or chiral resolution of a racemic mixture. lookchem.comresearchgate.net Asymmetric synthesis aims to create the desired stereoisomer directly, often employing chiral auxiliaries or catalysts. researchgate.net Alternatively, enzymatic resolution, which uses enzymes like lipases to selectively acylate one enantiomer in a racemic mixture, offers a highly efficient method for separating enantiomers. unipd.it

To address these complexities, researchers have developed and implemented a range of innovative methodologies. These modern techniques offer improvements in efficiency, selectivity, and environmental impact compared to classical synthetic approaches.

Innovative Synthetic Methodologies:

Enzymatic Catalysis: Biocatalysis has emerged as a powerful tool for synthesizing benzoic acid derivatives under mild and environmentally friendly conditions. google.com For example, nitrilase enzymes can be used to directly hydrolyze benzonitrile (B105546) precursors to the corresponding benzoic acid, avoiding the harsh conditions of traditional acid or base hydrolysis. google.com This method is highly efficient and offers excellent yields. google.com Lipases are also employed for the kinetic resolution of racemic amines through enantioselective acylation, yielding enantiomerically enriched products. unipd.it

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for the synthesis of various heterocyclic derivatives from aminobenzoic acids. mdpi.comnih.govmdpi.com This technique has been successfully applied in Knoevenagel condensation reactions and the formation of benzimidazole (B57391) rings, demonstrating its utility in rapidly generating diverse molecular scaffolds. nih.govmdpi.comrsc.org

Advanced Coupling Reagents: The formation of amide bonds, a key step in creating many derivatives, is often facilitated by modern coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), and ethyl cyano(hydroxyimino)acetate (OxymaPure) provide efficient and high-yield amide bond formation with reduced risk of racemization at the chiral center. beilstein-journals.orgtandfonline.comacs.org

Multi-Component Reactions (MCRs): MCRs, such as the Betti or Biginelli reactions, allow for the construction of complex molecules from three or more starting materials in a single step. rsc.org This approach enhances synthetic efficiency by reducing the number of purification steps and minimizing waste, making it an attractive strategy for building libraries of novel derivatives.

These innovative methods are pivotal in overcoming the inherent difficulties of working with a multifunctional chiral compound like this compound, enabling the creation of a wide array of novel analogs for further research.

Data Tables

| Methodology | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Enzymatic Hydrolysis (Nitrilase) | Conversion of a nitrile group to a carboxylic acid. | Aqueous buffer (e.g., pH 7.0), 37 °C, nitrilase enzyme. | Mild conditions, high yield (>95%), environmentally friendly, high selectivity. | google.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Solvent, 150 °C, 15-30 min. | Drastically reduced reaction times, often higher yields, rapid optimization. | mdpi.commdpi.com |

| Peptide Coupling Reagents | Amide bond formation between a carboxylic acid and an amine. | Reagents like EDCI/HOBt or HBTU in aprotic solvents (e.g., DMF). | High coupling efficiency, minimizes racemization, reliable for complex structures. | beilstein-journals.orgtandfonline.com |

| Enzymatic Kinetic Resolution | Separation of enantiomers via enzyme-catalyzed reaction. | Lipase (e.g., from Candida antarctica), organic solvent (e.g., MTBE), acyl donor. | Excellent enantioselectivity (E >2000), provides access to both enantiomers. | unipd.it |

| Target Derivative Class | Key Reaction Type | Catalyst / Reagent | Key Innovation | Reference |

|---|---|---|---|---|

| 2,3-disubstituted dihydroquinazolin-4(1H)-ones | Three-component reaction | TiO₂ nanoparticles or Montmorillonite K10 | Use of solid-supported or nano-catalysts for efficiency and recyclability. | mdpi.com |

| N-(prop-2-yn-1-yl)-3-sulfamoylbenzamides | Amide Coupling | EDCI / HOBt | Efficient coupling of sulfamoylbenzoic acids for creating complex functionalized amides. | tandfonline.com |

| Glycosylated AEG Dipeptides | Amide Coupling | HBTU / HOBt / DIPEA | Synthesis of complex glycoconjugates by coupling protected amino acid and sugar-derived building blocks. | beilstein-journals.org |

| Benzimidazole Analogs | Wittig Reaction | NaOH in water | Water-mediated synthesis provides a greener alternative to traditional organic solvents. | mdpi.com |

Biological Activities and Molecular Mechanisms of 3 1 Aminoethyl Benzoic Acid Derivatives

Investigation of Antimicrobial Properties

Derivatives of benzoic acid have demonstrated notable antimicrobial capabilities, acting against a spectrum of bacteria and fungi. mdpi.comrasayanjournal.co.in The core structure allows for modifications that can enhance or specify its activity against various microorganisms.

Research has shown that benzoic acid derivatives possess broad antimicrobial properties. mdpi.com The introduction of different functional groups to the benzoic acid core can significantly influence their efficacy and spectrum of activity. For instance, certain ester and amide derivatives of para-amino benzoic acid have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. scholarsresearchlibrary.com

Studies on phenolic acid derivatives have demonstrated activity against Escherichia coli, Staphylococcus epidermidis, and Staphylococcus aureus, including drug-resistant strains of the latter two. mdpi.com Other research on 3-hydroxy benzoic acid derivatives confirmed their potential as antibacterial candidates against both Gram-positive and Gram-negative cultures. rasayanjournal.co.in Furthermore, some derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown moderate antibacterial effects against Gram-positive strains like Enterococcus faecium and Bacillus subtilis, while others exhibited antifungal properties against Candida albicans. mdpi.com The antibacterial and antifungal activity of a specific coumarin (B35378) derivative, 4-[(2-oxo-2-[5-(2-oxo-2H-chromen-3-yl)-1, 3-thiazol-2-yl] aminoethyl] amino] benzoic acid, was found to be comparable to the standard drugs ciprofloxacin (B1669076) and fluconazole. ijpsr.com

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target Microorganism | Type | Reference |

|---|---|---|---|

| para-Amino Benzoic Acid Derivatives | Staphylococcus aureus | Gram-positive Bacteria | scholarsresearchlibrary.com |

| para-Amino Benzoic Acid Derivatives | Staphylococcus epidermidis | Gram-positive Bacteria | scholarsresearchlibrary.com |

| para-Amino Benzoic Acid Derivatives | Pseudomonas aeruginosa | Gram-negative Bacteria | scholarsresearchlibrary.com |

| para-Amino Benzoic Acid Derivatives | Salmonella enterica | Gram-negative Bacteria | scholarsresearchlibrary.com |

| para-Amino Benzoic Acid Derivatives | Candida albicans | Fungus | scholarsresearchlibrary.com |

| Phenolic Acid Derivatives | Escherichia coli | Gram-negative Bacteria | mdpi.com |

| Phenolic Acid Derivatives | Staphylococcus epidermidis (native & drug-resistant) | Gram-positive Bacteria | mdpi.com |

| Phenolic Acid Derivatives | Staphylococcus aureus (native & drug-resistant) | Gram-positive Bacteria | mdpi.com |

| 3-Hydroxy Benzoic Acid Derivatives | Escherichia coli | Gram-negative Bacteria | rasayanjournal.co.in |

| 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivs. | Enterococcus faecium | Gram-positive Bacteria | mdpi.com |

| 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivs. | Bacillus subtilis | Gram-positive Bacteria | mdpi.com |

| Coumarin-Benzoic Acid Hybrid | Various Bacteria & Fungi | Bacteria & Fungi | ijpsr.com |

The antimicrobial mechanism of benzoic acid and its derivatives is multifaceted. The primary mechanism involves the absorption of the acid into the microbial cell. wikipedia.org If the internal pH of the cell drops to 5 or lower, the anaerobic fermentation of glucose via the enzyme phosphofructokinase is inhibited by as much as 95%, effectively halting a key energy production pathway. wikipedia.org The effectiveness of these compounds is therefore highly dependent on the pH of the surrounding environment. wikipedia.org

Further studies into phenolic acid derivatives have revealed additional mechanisms. mdpi.com For example, ferulic acid has been shown to decrease the surface hydrophobicity of Pseudomonas aeruginosa. mdpi.com Treatment with phenolic acids can also alter the polarity of the bacterial surface and, at sufficient concentrations, significantly damage the cell membrane, which is evidenced by the release of intracellular potassium ions (K+). mdpi.com This membrane-damaging effect appears to be more pronounced in gram-negative bacteria compared to gram-positive strains. mdpi.com

Specificity Against Bacterial Strains and Fungi

Receptor and Enzyme Modulation Studies

Derivatives of 3-(1-Aminoethyl)benzoic acid have been investigated for their ability to modulate the activity of various enzymes and receptors, indicating their potential in diverse therapeutic areas.

Derivatives featuring an aminoethyl group attached to a cyclic core are recognized as inhibitors of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK). d-nb.info A prominent example, though a benzamide (B126) and not a benzoic acid, is (R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide, which has served as a lead compound for developing new Rho-kinase inhibitors. tandfonline.com The small GTPase RhoA activates Rho-kinase, which in turn inhibits smooth muscle myosin phosphatase (SMPP-1M) by phosphorylating its regulatory subunit. google.com.pg This inhibition sensitizes the muscle myofilaments to calcium (Ca2+), leading to smooth muscle contraction. google.com.pg By inhibiting Rho-kinase, these compounds prevent this phosphorylation event, thus promoting muscle relaxation. google.com.pg

Acetylcholinesterase (AChE) inhibitors function by preventing the enzyme from breaking down the neurotransmitter acetylcholine, which increases its concentration and duration of action in the synapse. wikipedia.org Several studies have explored benzoic acid derivatives as potential AChE inhibitors. researchgate.netnih.gov

One investigation systematically tested a series of benzoic acid derivatives and found that functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and chloro (-Cl) on the aromatic ring influence their inhibitory potency against AChE. researchgate.net The study determined the IC50 values for these compounds, showing that they exhibit effective AChE inhibitory activity, generally in the low millimolar range. researchgate.net Another study evaluated derivatives of p-Aminobenzoic acid (p-ABA) as AChE inhibitors, correlating their activity with molecular properties like the partition coefficient (log P) and the energy of the highest occupied molecular orbital (HOMO). nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Benzoic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound | IC50 (mM) | Reference |

|---|---|---|

| 3-Chloro-benzoic acid | 1.15 | researchgate.net |

| 2-hydroxy-5-sulfobenzoic acid | 1.29 | researchgate.net |

| 2-(sulfooxy) benzoic acid | 1.45 | researchgate.net |

| 2-hydroxybenzoic acid | 1.96 | researchgate.net |

| 2,3-dimethoxybenzoic acid | 3.32 | researchgate.net |

| 3,4,5-trimethoxybenzoic acid | 4.96 | researchgate.net |

Histamine (B1213489) H1 receptor antagonists, commonly known as antihistamines, block the action of histamine on the H1 receptor, thereby alleviating allergic symptoms. nih.gov The development of these antagonists has led to first-generation and second-generation drugs, with the latter often showing higher selectivity and fewer side effects. nih.gov

A series of indolylpiperidinyl benzoic acid derivatives have been synthesized and evaluated as potent and selective histamine H1 antagonists. researchgate.net Structure-activity relationship studies within this series focused on optimizing the benzoic acid portion and other parts of the molecule to improve in vivo activity and pharmacokinetic profiles. researchgate.net The presence of a carboxylic acid group, a key feature of these benzoic acid derivatives, is characteristic of many second-generation antihistamines. nih.gov This acidic group can interact with specific lysine (B10760008) residues in a non-conserved, anion-binding region of the H1 receptor, which is believed to contribute to their high selectivity compared to other aminergic receptors. nih.gov Extensive optimization led to the identification of several derivatives with high potency, long duration of action, and low potential for crossing the blood-brain barrier. researchgate.net

General Enzyme Interaction and Hydrolysis Pathways

The interaction of this compound derivatives with enzymes is a key aspect of their biological activity. For instance, the related compound, 3-(1-Cyanoethyl)benzoic acid, can serve as a substrate for nitrile hydratase enzymes. These enzymes catalyze the hydration of nitriles to amides, a crucial step in various biological and industrial processes. The interaction is stereoselective, with cobalt-containing nitrile hydratases showing different recognition for the R and S enantiomers of the compound.

The hydrolysis of compounds related to this compound, such as esters and amides, is a fundamental process that can lead to the formation of different metabolic products. Carboxylic acid esters, for example, can undergo hydrolysis through base-catalyzed, acid-catalyzed, and neutral pathways. epa.gov The most common mechanism for base-catalyzed hydrolysis is the BAc2 mechanism, a bimolecular reaction where a hydroxide (B78521) ion attacks the carbonyl carbon. epa.gov Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. epa.gov

The hydrolysis of amide bonds, such as those that could be formed from this compound, is also a critical pathway. For example, the hydrolysis of amides can result in the release of the corresponding carboxylic acid. miljodirektoratet.no In the context of 3-(1-aminoethyl)benzonitrile (B170319) hydrochloride, stability tests using high-performance liquid chromatography (HPLC) can monitor for hydrolysis products like benzoic acid derivatives.

Antioxidant and Analgesic Research

Research into the antioxidant properties of benzoic acid derivatives has shown promising results. Phenolic compounds and flavonoids, which share structural motifs with some benzoic acid derivatives, are known for their antioxidant capabilities. nih.gov Studies on various phenolic and flavonoid compounds have demonstrated their ability to act as free radical scavengers and reduce oxidative stress. nih.gov For instance, 3,4-dihydroxy-5-methoxybenzoic acid exhibited more effective antioxidant activity than some reference antioxidants. nih.gov The antioxidant activity of phenolic acids is often attributed to their capacity to inhibit reactive oxygen species and chelate metal ions. dergipark.org.tr The evaluation of antioxidant properties can be conducted through various assays, including DPPH (1,1-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging assays. mdpi.com

In the realm of analgesia, derivatives of benzoic acid have also been investigated. A study on 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, also known as flusalazine, revealed significant analgesic effects in mouse models of pain. nih.govgntpharma.com Flusalazine demonstrated efficacy in reducing acetic acid-induced abdominal constriction, as well as neurogenic and inflammatory pain induced by formalin. nih.govgntpharma.com Furthermore, it was shown to inhibit paw edema in a carrageenan-induced inflammatory pain model. nih.govgntpharma.com These findings suggest that the benzoic acid scaffold can be a valuable starting point for the development of new analgesic agents. nih.govgntpharma.com

Immunomodulatory Functions of Related Aminoethyl Compounds

Aminoethyl compounds and their derivatives have been shown to possess immunomodulatory properties, influencing various aspects of the immune response. google.comscispace.comasm.org These compounds can either suppress or stimulate immune responses, making them potential candidates for treating autoimmune diseases and cancer. nih.gov

Effects on Cellular Metabolism and Bioenergetics

Certain aminoethyl compounds can influence cellular metabolism by interacting with key metabolic enzymes. This interaction can lead to alterations in metabolite levels and metabolic flux. For example, 2-Aminoethyl Dihydrogen Phosphate (2-AEH2P) has been shown to have a pro-apoptotic effect in an in vitro model of the ascitic Ehrlich tumor, suggesting an impact on cancer cell metabolism. nih.gov The study indicated that the tumor cells' activity was reduced by half at a specific concentration of the compound. nih.gov

Modulation of Lymphocyte Reactivity and Cytokine Secretion

The modulation of lymphocyte reactivity and cytokine secretion is a key aspect of the immunomodulatory function of aminoethyl-related compounds. uni-hamburg.de Amino acids and their derivatives can play a crucial role in immune responses by activating immune cells, affecting lymphocyte proliferation, and regulating the secretion of cytokines. nih.gov

In mixed lymphocyte reactions, certain compounds have been shown to increase the expression of activation markers on T cells. researchgate.net For example, some compounds increased the production of IL-1β in stimulated human whole blood cells and enhanced the production of IL-1β and IL-12 in mouse bone marrow-derived dendritic cells. researchgate.net Furthermore, studies have shown that specific amino acids can modulate the secretion of various cytokines, including IL-2, TNF-α, IL-10, and TGF-β1. nih.govresearchgate.net For instance, some treatments have been observed to decrease the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α. mdpi.com

Anti-proliferative Activity in Biological Systems

Derivatives of benzoic acid have demonstrated anti-proliferative activity in various cancer cell lines. dergipark.org.trnih.gov The cytotoxic effects of benzoic acid have been evaluated against different cancer cell lines, with varying IC50 values (the concentration required to inhibit the growth of 50% of cells). dergipark.org.tr For example, in one study, the IC50 values for benzoic acid after 72 hours of exposure were determined for several cancer cell lines. dergipark.org.tr

| Cell Line | IC50 (µg/ml) after 72 hours |

| HeLA | 219.61 ± 28.13 |

| HUH7 | 282.77 ± 7.62 |

| CaCO2 | 320.08 ± 12.22 |

| MG63 | 85.54 ± 3.17 |

| HT29 | 472.15 ± 10.09 |

| A673 | 199.31 ± 3.90 |

| SW48 | 321.58 ± 28.67 |

| PC3 | 260.84 ± 5.70 |

| 2A3 | 193.06 ± 11.12 |

| CRM612 | 93.76 ± 7.49 |

| Phoenix | 231.16 ± 25.25 |

| Data from Kabakaş et al. / Eskişehir Technical Univ. J. of Sci. and Tech. A – Appl. Sci. and Eng. 25 (1) – 2024. dergipark.org.tr |

The anti-proliferative mechanism of some benzoic acid derivatives involves the induction of apoptosis. nih.gov For instance, novel diosgenin-benzoic acid mustard hybrids have been synthesized and evaluated for their cytotoxic activities against cancer cell lines like HepG-2, MCF-7, and HeLa. nih.gov One of the most potent compounds from this series exhibited significant anti-proliferative activity against HepG2 cells, with an IC50 value of 2.26 µM. nih.gov Further investigation into the mechanism of action of such compounds has included analysis of cell cycle progression and the expression of apoptosis-related genes and proteins. nih.gov

Structure Activity Relationship Sar Studies of 3 1 Aminoethyl Benzoic Acid Derivatives

Impact of Stereochemical Configuration on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like 3-(1-Aminoethyl)benzoic acid. nih.gov The presence of a chiral center at the carbon atom of the aminoethyl group means that the compound can exist as two non-superimposable mirror images, known as enantiomers ((R) and (S) isomers). The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, often leads to significant differences in their pharmacological effects. michberk.com

Generally, one enantiomer exhibits higher biological activity (the eutomer) than the other (the distomer). This is because the specific spatial arrangement of functional groups in the eutomer allows for a more optimal fit and interaction with the binding site of its biological target. michberk.com For instance, research on chiral molecules has frequently shown that only one of a pair of enantiomers is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. michberk.com

In the context of this compound derivatives, the (R)-enantiomer is often of particular interest in synthetic chemistry for producing enantiomerically pure pharmaceuticals. For example, studies on the enantioselectivity of enzymes like nitrile hydratases, which can convert related nitrile compounds to amides, have highlighted the importance of the molecule's three-dimensional shape for enzymatic recognition and transformation. This underscores that the stereochemical configuration is a critical determinant of biological activity, influencing everything from receptor binding to metabolic stability. nih.gov

Table 1: Comparison of Biological Activity Based on Stereochemistry

| Stereoisomer | General Biological Activity Trend | Rationale |

| (R)-enantiomer | Often the more active isomer (eutomer) in specific biological assays. | The specific 3D arrangement of the amino and phenyl groups allows for optimal interaction with the chiral binding site of the target protein or enzyme. |

| (S)-enantiomer | Often the less active isomer (distomer). | The mirror-image configuration may not fit as effectively into the binding site, leading to weaker or no interaction. |

| Racemic Mixture | Biological activity is typically a composite of the activities of both enantiomers. | The overall effect depends on the relative potencies and potential off-target effects of the individual (R) and (S) isomers. |

This table provides a generalized overview. The specific activity of each enantiomer is target-dependent.

Analysis of Substituent Effects on the Benzoic Acid Ring and Aminoethyl Moiety

Modifications to the benzoic acid ring and the aminoethyl side chain of this compound have a profound impact on its physicochemical properties and, consequently, its biological activity. The nature and position of substituents on the aromatic ring can alter the molecule's electronic properties, lipophilicity, and steric profile, all of which are crucial for ligand-target interactions.

Substituent Effects on the Benzoic Acid Ring:

The acidity of the carboxylic acid group is significantly influenced by substituents on the benzene (B151609) ring. openstax.orglibretexts.org Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. libretexts.orglibretexts.org Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or methyl (-CH3), decrease acidity by destabilizing the anion. libretexts.org This modulation of acidity can affect the compound's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and ability to interact with target binding sites. openstax.org

Studies on substituted benzoic acids have shown that the position of the substituent (ortho, meta, or para) is also critical. mdpi.comnih.gov For instance, in some series of compounds, para-substituted analogs with electron-withdrawing groups exhibit enhanced inhibitory potency against certain enzymes. nih.gov The electronic effect of substituents can be correlated with biological activity, as demonstrated in studies where a linear relationship was found between the electronic properties of substituents and the inhibitory potency for specific aldo-keto reductase enzymes. nih.gov

Table 2: Impact of Benzoic Acid Ring Substituents on Acidity and Activity

| Substituent Type | Position | Effect on Acidity (pKa) | General Impact on Biological Activity |

| Electron-Withdrawing (e.g., -NO2, -CN, Halogens) | Para, Meta | Decreases pKa (stronger acid) | Can enhance activity by stabilizing interactions or altering electronic properties. libretexts.orglibretexts.org |

| Electron-Donating (e.g., -OCH3, -CH3) | Para, Meta | Increases pKa (weaker acid) | Can decrease activity by destabilizing interactions or altering electronic properties. libretexts.org |

| Bulky Groups | Ortho | Can introduce steric hindrance, potentially reducing activity. | May decrease binding affinity due to steric clashes with the target. |

Modifications to the Aminoethyl Moiety:

Alterations to the aminoethyl side chain, such as changing the length of the alkyl chain or substituting the amino group, can also significantly affect biological efficacy. For example, replacing the aminoethyl group with an aminomethyl group can impact the molecule's flexibility and interaction with target proteins. The primary amino group is often a key interaction point, capable of forming hydrogen bonds or ionic interactions with biological targets.

Correlation between Amide Linkages and Biological Efficacy

The carboxylic acid group of this compound can be converted into an amide linkage, a stable chemical bond formed between a carbonyl carbon and a nitrogen atom. lumenlearning.com This modification is a common strategy in medicinal chemistry to create derivatives with altered pharmacological profiles. The introduction of an amide bond can influence a compound's solubility, metabolic stability, and ability to cross biological membranes.

The amide group itself can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity. mdpi.com The substituents attached to the amide nitrogen (R' and R'' in -CONR'R'') can be varied to probe the steric and electronic requirements of the binding site. For example, synthesizing a series of amide derivatives with different amine components allows for the exploration of structure-activity relationships. aablocks.com

In some cases, amide derivatives of benzoic acids have shown improved biological activity compared to their carboxylic acid precursors. For example, certain benzoic acid amide derivatives have demonstrated enhanced inhibitory effects on enzymes like tyrosinase. google.com The formation of an amide can also be a key step in creating more complex molecules, where the benzoic acid moiety serves as a scaffold. nih.govnih.gov

Table 3: Influence of Amide Linkage Formation on Molecular Properties and Activity

| Modification | Impact on Physicochemical Properties | Potential Effect on Biological Efficacy |

| Conversion of -COOH to a primary amide (-CONH2) | Increases polarity, can alter solubility. | May change binding mode by introducing new hydrogen bond donors. |

| Conversion of -COOH to a substituted amide (-CONHR, -CONR2) | Increases lipophilicity (depending on the substituent), can improve membrane permeability. | Can enhance binding affinity by occupying additional pockets in the target site; may improve pharmacokinetic properties. aablocks.com |

Comparative SAR with Related Aminoalkyl Benzoic Acid Isomers and Analogs

To better understand the SAR of this compound, it is useful to compare it with its isomers and other structurally related analogs. The position of the aminoethyl group on the benzoic acid ring (ortho, meta, or para) is a critical determinant of biological activity.

Positional Isomers:

In a study of (phenylamino)benzoic acids as enzyme inhibitors, it was found that moving the carboxylic acid group from the meta to the ortho or para position had a noticeable effect on inhibitory potency. nih.gov This highlights the sensitivity of the biological target to the specific arrangement of functional groups on the aromatic ring.

Structural Analogs:

Comparison with analogs where the aminoethyl side chain is modified also provides valuable SAR insights. For example, analogs with a shorter (aminomethyl) or longer (aminopropyl) alkyl chain would have different degrees of flexibility and spatial reach, which could affect how they fit into a binding pocket. Furthermore, analogs where the benzoic acid is replaced with a different acidic group or where the amino group is part of a different functional group can help to identify the key pharmacophoric elements required for activity.

Table 4: Comparative SAR of Aminoalkyl Benzoic Acid Isomers

| Isomer/Analog | Structural Variation | General Impact on Biological Activity |

| 2-(1-Aminoethyl)benzoic acid (Ortho isomer) | Aminoethyl group at the ortho position. | Often shows reduced activity due to steric hindrance between the adjacent carboxyl and aminoethyl groups. |

| 4-(1-Aminoethyl)benzoic acid (Para isomer) | Aminoethyl group at the para position. | Can have significantly different activity and receptor affinity compared to the meta isomer. iomcworld.com |

| 3-(Aminomethyl)benzoic acid | Shorter aminomethyl side chain. | Altered flexibility and spatial arrangement may lead to different binding interactions. |

| 3-(1-Aminopropyl)benzoic acid | Longer aminopropyl side chain. | Increased chain length can impact binding by allowing the amino group to reach different regions of the target site. |

Conformational Preferences and Their Influence on Ligand-Target Recognition

The biological activity of a flexible molecule like this compound is not only dependent on its static structure but also on the range of shapes, or conformations, it can adopt. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is crucial for effective ligand-target recognition. rsc.org

Computational studies on related molecules have shown that multiple stable conformations can exist, with energy barriers determining the ease of interconversion between them. The presence of substituents on the benzoic acid ring or the aminoethyl side chain can influence these conformational preferences. For example, the electron-withdrawing nature of a cyano group can affect the electronic environment around the chiral center, potentially stabilizing certain conformations over others.

The three-dimensional presentation of key functional groups, such as the carboxylic acid and the amino group, is critical. The relative orientation of the phenyl ring and the aminoethyl side chain determines how the molecule presents itself to its target. A favorable conformation will place the key interacting groups in the optimal positions to form bonds (e.g., hydrogen bonds, ionic bonds) with the amino acid residues in the target's binding site. rsc.org Understanding these conformational preferences is essential for designing derivatives with improved binding affinity and, therefore, enhanced biological efficacy.

Computational Chemistry and Molecular Modeling of 3 1 Aminoethyl Benzoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ufv.br It is widely employed to determine molecular properties, predict spectroscopic data, and analyze chemical reactivity. researchgate.net For 3-(1-Aminoethyl)benzoic acid, DFT calculations offer a detailed understanding of its intrinsic characteristics.

DFT calculations are highly effective for optimizing molecular geometry and predicting spectroscopic parameters. The process involves finding the lowest energy conformation of the molecule and then calculating properties such as vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. researchgate.net

Molecular Geometry: Geometry optimization is performed to determine the most stable three-dimensional arrangement of atoms in the molecule. Calculations at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, can yield precise bond lengths and angles. chemmethod.com The optimized structure provides the foundation for all other computational analyses.

Below is a table of predicted geometric parameters for key regions of this compound, based on typical values for similar functional groups derived from DFT studies.

| Predicted Geometrical Parameters for this compound | |

|---|---|

| Parameter | Predicted Value (DFT) |

| C-C (Aromatic Ring) Bond Length | ~1.39 - 1.41 Å |

| C=O (Carboxyl) Bond Length | ~1.21 Å |

| C-O (Carboxyl) Bond Length | ~1.36 Å |

| C-N (Aminoethyl) Bond Length | ~1.47 Å |

| O-C=O (Carboxyl) Bond Angle | ~123° |

| C-C-N (Aminoethyl) Bond Angle | ~110° |

Spectroscopic Parameters: Vibrational frequency calculations via DFT can predict the positions of absorption bands in the infrared spectrum. mdpi.com These theoretical spectra often show good agreement with experimental data and aid in the assignment of specific vibrational modes to functional groups within the molecule. mdpi.comnih.gov

| Predicted Vibrational Frequencies for this compound | |

|---|---|

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3500 (broad) |

| N-H Stretch (Amine) | ~3300-3400 |

| C-H Stretch (Aromatic) | ~3050-3100 |

| C=O Stretch (Carboxylic Acid) | ~1700-1720 |

| N-H Bend (Amine) | ~1600 |

| C-O Stretch (Carboxylic Acid) | ~1250-1300 |

DFT is used to analyze how electrons are distributed across the molecule, which is crucial for understanding its reactivity.

Electron Density and Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visualization of the total electron density, which helps in identifying the electrophilic and nucleophilic sites of a molecule. For this compound, the MEP map would show negative potential (red/yellow) around the electronegative oxygen atoms of the carboxyl group and the nitrogen atom of the amino group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms of the amine and carboxylic acid, marking them as sites for nucleophilic attack.

Quantum Chemical Descriptors: From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several quantum chemical descriptors can be calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive. Other descriptors clarify the molecule's behavior in chemical reactions. mdpi.commdpi.com

| Quantum Chemical Descriptors and Their Significance | |

|---|---|

| Descriptor | Significance |

| Ionization Potential (IP) | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity (EA) | Energy released when an electron is added; related to LUMO energy. |

| Electronegativity (χ) | The power to attract electrons in a chemical bond. |

| Chemical Hardness (η) | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | A measure of the ability to accept electrons. |

Tautomeric Equilibria: this compound, possessing both an acidic carboxylic group and a basic amino group, can exist in equilibrium between its neutral form and a zwitterionic tautomer. In the zwitterionic form, the proton from the carboxylic acid is transferred to the amino group, resulting in a carboxylate anion (-COO⁻) and a protonated amine (-NH₃⁺). DFT calculations can determine the relative Gibbs free energies of these tautomers in both the gas phase and in solution, predicting which form is more stable under different conditions. mdpi.comscirp.org Studies on similar molecules show that while the neutral form may be favored in the gas phase, the zwitterionic form is often stabilized by polar solvents.

Intramolecular Hydrogen Bonding: The structure of this compound allows for the possibility of an intramolecular hydrogen bond, where the amino group can act as a hydrogen bond donor and one of the carboxylic oxygen atoms can act as an acceptor. researchgate.netmdpi.com DFT calculations can confirm the existence of such a bond by analyzing the optimized geometry for short H---O distances and by using methods like Atoms in Molecules (AIM) theory. tandfonline.com The presence of a strong intramolecular hydrogen bond can significantly influence the molecule's conformation and reactivity. nih.govul.pt

Analysis of Electron Density Distribution and Quantum Chemical Descriptors

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or enzyme. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. researchgate.net

Docking simulations place this compound into the active site of a target protein in various conformations and orientations. nih.gov A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, for each pose. A lower score generally indicates a more favorable binding interaction. Given its structure, this compound could be docked against various enzymes or receptors where its functional groups can form key interactions.

The table below presents hypothetical docking results to illustrate the type of data generated from such a study.

| Hypothetical Docking Scores for this compound | |

|---|---|

| Protein Target | Predicted Binding Affinity (kcal/mol) |

| Dopamine D3 Receptor | -9.8 |

| Carbonic Anhydrase II | -7.5 |

| Pf-DHFR-TS | -8.2 |

Beyond predicting binding affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for understanding the basis of molecular recognition. mdpi.com For this compound, key interactions would likely involve its charged or polar groups.

Hydrogen Bonds: The protonated amino group (-NH₃⁺) and the carboxylate group (-COO⁻) in its zwitterionic form are prime candidates for forming strong hydrogen bonds with polar or charged amino acid residues like Aspartate, Glutamate, Arginine, and Serine. mdpi.commalariaworld.org

Hydrophobic Interactions: The benzene (B151609) ring can engage in hydrophobic and pi-pi stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan in the active site. malariaworld.org

A detailed analysis from a docking simulation would list these specific interactions, including the atoms involved and the distances between them.

| Predicted Intermolecular Interactions for this compound in a Receptor Active Site | ||

|---|---|---|

| Interaction Type | Ligand Group | Receptor Residue Example |

| Hydrogen Bond | Amino Group (-NH₃⁺) | Aspartate (ASP 110) |

| Hydrogen Bond | Carboxylate Group (-COO⁻) | Arginine (ARG 122) |

| Pi-Pi Stacking | Benzene Ring | Phenylalanine (PHE 58) |

| Hydrophobic Interaction | Ethyl Group | Isoleucine (ILE 164) |

Prediction of Binding Modes and Affinities with Biological Macromolecules

Conformational Analysis and Molecular Dynamics Simulations

Computational methods provide powerful tools for investigating the dynamic behavior and conformational landscape of molecules like this compound. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them. Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time, offering insights into collective dynamics, interactions with the environment, and thermodynamic properties.

While specific, extensive molecular dynamics studies on this compound are not widely published, the principles can be understood from research on related structures, such as benzoic acid itself and other amino acid derivatives. Classical MD simulations performed on benzoic acid reveal significant insights into its aggregation and behavior in various environments. rsc.orgunimi.it These simulations show that confinement can impact the collective dynamics of the liquid, strengthening correlations between distant molecules and increasing viscosity. rsc.orgunimi.it In the context of this compound, this suggests that its molecular flexibility and intermolecular interactions would be highly sensitive to its environment, such as in a crowded cellular space or at a receptor binding site.

The conformational flexibility of this compound is primarily determined by the rotational freedom around several key single bonds:

The bond connecting the ethyl group to the benzene ring.

The bond between the chiral carbon and the amino group.

The bond between the chiral carbon and the methyl group.

The bond connecting the carboxyl group to the benzene ring.

Molecular dynamics simulations would track the orientation of key vectors within the molecule, such as one parallel to the C-carboxyl axis and another perpendicular to the phenyl ring, to understand its rotational dynamics. unimi.it The simulations for benzoic acid have shown that factors like hydrogen bonding play a critical role in organizing the molecules, a feature that would be even more pronounced in this compound due to the presence of both a carboxylic acid (hydrogen bond donor and acceptor) and an amino group (hydrogen bond donor). unimi.it Furthermore, studies on the self-assembly of similar molecules, like amino ester-based benzene-1,3,5-tricarboxamides, highlight the importance of specific hydrogen bonding patterns (e.g., amide-amide vs. amide-carboxylate) and weaker interactions (e.g., C-H···S or C-H···π bonds) in determining the stability of dimers and larger aggregates. nih.gov Such interactions would be crucial in the conformational landscape of this compound, influencing how it interacts with itself and with biological macromolecules.

The table below summarizes the key rotatable bonds and the types of interactions that would be central to the conformational analysis and molecular dynamics simulations of this compound.

| Rotatable Bond / Structural Feature | Type of Motion / Interaction | Significance in Molecular Dynamics |

| Phenyl-C(ethyl) | Rotation of the aminoethyl side chain | Determines the orientation of the functional groups relative to the ring. |

| C(chiral)-N(amino) | Rotation of the amino group | Influences hydrogen bonding potential and steric fit in binding sites. |

| Phenyl-C(carboxyl) | Rotation of the carboxyl group | Affects dimerization and hydrogen bonding with solvent or receptors. |

| Carboxyl Group (-COOH) | Hydrogen Bonding | Key driver of intermolecular interactions and crystal packing. |

| Amino Group (-NH2) | Hydrogen Bonding | Contributes to solubility and specific interactions with biological targets. |

| Phenyl Ring | π-π Stacking, C-H···π interactions | Important for self-assembly and binding to aromatic residues in proteins. |

These simulations can predict the most probable conformations in different solvents and temperatures, providing a foundational understanding of the molecule's structural dynamics before it engages in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. dergipark.org.tr These models are invaluable in medicinal chemistry for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental testing. uninsubria.it For a molecule like this compound, QSAR studies on related benzoic acid derivatives can provide a framework for predicting its potential biological activities and for designing analogs with enhanced potency or selectivity.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties, such as:

Hydrophobicity: Often represented by LogP, it describes a molecule's partitioning between lipid and aqueous phases.

Electronic Properties: Parameters like Hammett constants (σ), atomic charges, and dipole moments describe the electron distribution. iomcworld.com

Steric Properties: Molar refractivity (MR), molecular weight, and shape indices describe the size and bulk of the molecule.

Topological Descriptors: Indices that describe molecular connectivity and branching. dergipark.org.tr

Studies on various benzoic acid derivatives have successfully established QSAR models for different biological endpoints. For instance, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of the bacterial enzyme FabH revealed that inhibitory activity was positively correlated with hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of heteroatoms like N, O, or S was found to decrease the inhibitory activity. nih.gov Another QSAR analysis on 3-phenoxybenzoylamino benzoic acid derivatives, also targeting FabH, confirmed the significance of lipophilic parameters for antimicrobial activity. dergipark.org.tr

A QSAR study on the tyrosinase inhibitory effects of 25 benzoic acid derivatives found that the charges on the oxygen atoms of the carboxyl group, along with the maximum positive and negative charges in the molecule, were the most significant contributors to inhibitory activity. researchgate.net This highlights the critical role of electronic properties in the interaction between the inhibitor and the enzyme's active site. researchgate.net

The findings from these related studies can be used to hypothesize which structural modifications to this compound might influence its biological profile. The general structure of a QSAR model is an equation where the biological activity is a function of these descriptors.

Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The table below summarizes key findings from QSAR studies on benzoic acid derivatives and their potential implications for modeling this compound.

| Biological Target / Activity | Key Predictive Descriptors | Implication for this compound Modeling | Source |

| FabH Inhibition (Antibacterial) | Hydrophobicity (+), Molar Refractivity (+), Aromaticity (+), Presence of OH group (+) | Increasing the lipophilicity of the benzene ring or modifying the side chain to be more hydrophobic could enhance potential antibacterial activity. | nih.gov |